molecular formula C20H23FN4O3S B11085853 1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11085853
M. Wt: 418.5 g/mol
InChI Key: GZLXKFCQMMBADQ-UHFFFAOYSA-N
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Description

7-{4-[(ALLYLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally related to norfloxacin, a well-known fluoroquinolone antibiotic .

Preparation Methods

The synthesis of 7-{4-[(ALLYLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps, starting from the appropriate quinoline derivative. The synthetic route typically includes the following steps:

    Formation of the quinoline core: This is achieved through the cyclization of an appropriate precursor.

    Introduction of the fluorine atom: This step involves the fluorination of the quinoline core.

    Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Addition of the allylamino group: This is achieved through a coupling reaction with an allylamine derivative.

    Final modifications: The carboxylic acid group is introduced, and any necessary protective groups are removed.

Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently .

Chemical Reactions Analysis

7-{4-[(ALLYLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-{4-[(ALLYLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The antibacterial activity of 7-{4-[(ALLYLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death .

Comparison with Similar Compounds

7-{4-[(ALLYLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is similar to other fluoroquinolone antibiotics, such as:

    Norfloxacin: Both compounds share a similar quinolone core structure and mechanism of action. the presence of the allylamino group in 7-{4-[(ALLYLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6

Properties

Molecular Formula

C20H23FN4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C20H23FN4O3S/c1-3-5-22-20(29)25-8-6-24(7-9-25)17-11-16-13(10-15(17)21)18(26)14(19(27)28)12-23(16)4-2/h3,10-12H,1,4-9H2,2H3,(H,22,29)(H,27,28)

InChI Key

GZLXKFCQMMBADQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NCC=C)F)C(=O)O

Origin of Product

United States

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